2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide is a synthetic acetamide derivative featuring two distinct heterocyclic moieties: a pyrrolidinedione (2,5-dioxopyrrolidin-1-yl) group and a 3-methoxythiolan-3-yl group.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-18-12(4-5-19-8-12)7-13-9(15)6-14-10(16)2-3-11(14)17/h2-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIRXJRYCGMEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common methods include:
Formation of the Pyrrolidinone Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Thiolane Ring: This can be achieved through a series of substitution reactions, where a thiolane precursor is introduced to the intermediate compound.
Final Coupling Reaction: The final step involves coupling the pyrrolidinone and thiolane intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The National Cancer Institute (NCI) protocols have been employed to evaluate the efficacy of this compound against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.7 | Apoptosis induction |
| MCF7 (Breast Cancer) | 12.4 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.8 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate promising potential for therapeutic applications.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 128 | Antifungal |
Neuroprotective Effects
Recent studies have suggested that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline.
Case Studies
Case Study 1: Anticancer Efficacy Evaluation
In a study assessing the anticancer efficacy of this compound on multiple human tumor cell lines, it was found that treatment led to a significant reduction in cell viability, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Screening
A series of antimicrobial tests were conducted using standardized broth microdilution methods, revealing that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally related acetamide derivatives, emphasizing molecular features, substituents, and inferred properties:
Notes:
- *The target compound’s molecular formula is inferred as approximately C₁₂H₁₈N₂O₄S based on nomenclature rules.
Key Structural Insights:
- Pyrrolidinedione vs. Thiazolidinone/Imidazolidinedione: The target’s pyrrolidinedione lacks sulfur but contains two ketone groups, contrasting with the thiazolidinone (S-containing) in and imidazolidinedione (N-heterocycle) in . These differences influence electronic properties and binding interactions.
- Methoxythiolan vs. Thienyl/Methoxyphenyl : The methoxythiolan group (sulfur-containing ether) may confer greater metabolic stability compared to the thienyl (aromatic sulfur) in dimethenamid or methoxyphenyl in .
- Chloro Substituents: Chlorinated acetamides like dimethenamid are typically herbicidal, whereas non-chlorinated derivatives (e.g., target compound) may target different biological pathways.
Research Findings and Mechanistic Implications
A. Bioactivity and Selectivity
- Thiazolidinone-Indole Hybrid (): The thioxo and indole groups may enable interactions with kinases or GPCRs, common in anticancer or anti-inflammatory agents.
- Imidazolidinedione Derivative () : The chloro and methoxyphenyl groups could enhance binding to hydrophobic pockets in target proteins.
B. Physicochemical Properties
- Lipophilicity : The methoxythiolan group in the target compound likely increases logP compared to the more polar imidazolidinedione in .
- Solubility: Pyrrolidinediones generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity, whereas thiazolidinones () may have lower solubility due to aromaticity.
Biological Activity
The compound 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(3-Methoxythiolan-3-yl)methyl]acetamide is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a dioxopyrrolidine moiety linked to a methoxythiolan group, which may contribute to its biological activities.
Anticonvulsant Activity
Recent studies have indicated that derivatives of 2,5-dioxopyrrolidine exhibit significant anticonvulsant properties. For instance, related compounds have shown protective effects in various seizure models, such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. One study reported a lead compound with an effective dose (ED50) of 22.4 mg/kg in the 6 Hz seizure model, suggesting a strong potential for treating epilepsy .
Antinociceptive Effects
In addition to anticonvulsant properties, this compound has demonstrated antinociceptive effects in pain models. The mechanism appears to involve the inhibition of central sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors, which are crucial in pain signaling pathways .
Antimicrobial Activity
The biological screening of similar acetamide derivatives has revealed moderate activity against gram-positive bacteria. Compounds with methoxy groups have shown enhanced activity against various bacterial strains, indicating that structural modifications can significantly influence antimicrobial potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of specific functional groups, such as methoxy and dioxopyrrolidine moieties, is critical for enhancing biological activity. For example, compounds with multiple methoxy substituents have been correlated with increased efficacy against both bacterial and cancer cell lines .
Case Studies and Research Findings
Q & A
Q. Table 1: Example Synthesis Conditions from Analogous Compounds
| Reagent System | Solvent | Temperature | Monitoring Method | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF | DMF | RT | TLC | |
| HATU/DIPEA (peptide coupling) | DCM | 0°C → RT | HPLC |
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography: For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol). Use SHELX programs () for structure refinement. Key parameters include R-factor (< 0.05) and electron density maps .
Advanced: How to design experiments to resolve contradictions in biological activity data?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions or target specificity.
- Dose-Response Studies: Use a wide concentration range (e.g., 1 nM–100 µM) to identify true efficacy vs. non-specific effects .
- Target Validation: Employ CRISPR/Cas9 knockout models or competitive binding assays to confirm interaction with the intended biological target (e.g., ion channels or enzymes).
- Control Experiments: Include structurally similar but inactive analogs (e.g., ’s dichlorophenyl derivative) to rule off-target effects .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding poses with targets like GABA receptors (based on pyrrolidinone’s anticonvulsant activity in ). Validate with free energy calculations (MM-GBSA) .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
- SAR Analysis: Compare with analogs (e.g., ’s indole-acetamide) to identify critical substituents for activity .
Advanced: How to optimize reaction conditions to minimize by-products?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM) for coupling efficiency. DMF may enhance solubility but increase side reactions (e.g., vs. 20) .
- Catalyst Selection: Replace traditional bases with organocatalysts (e.g., DMAP) to improve regioselectivity.
- Temperature Control: Lower temperatures (0–5°C) reduce hydrolysis of the thiolane-methoxy group (analogous to ) .
Q. Table 2: By-Product Mitigation Strategies
| By-Product | Mitigation Strategy | Reference |
|---|---|---|
| Hydrolysis of thiolane | Use anhydrous conditions, low temp | |
| Unreacted intermediates | Excess coupling reagent, HPLC purification |
Basic: What are the primary biological targets for this compound based on structural analogs?
Methodological Answer:
- Neurological Targets: Pyrrolidinone derivatives () show affinity for GABAₐ receptors or sodium channels, suggesting anticonvulsant potential .
- Enzymatic Inhibition: The thiolane-methoxy group may interact with cysteine proteases or oxidoreductases (analogous to ’s indole-acetamide) .
- Antimicrobial Activity: Similar acetamides () exhibit activity against bacterial efflux pumps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
